Product packaging for (1R,2R)-2-methoxyindan-1-amine(Cat. No.:)

(1R,2R)-2-methoxyindan-1-amine

Cat. No.: B13519024
M. Wt: 163.22 g/mol
InChI Key: IGDBSYLULISNJI-NXEZZACHSA-N
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Description

(1R,2R)-2-methoxyindan-1-amine is a chiral amine compound characterized by its indane scaffold and methoxy functional group. This structure suggests its potential utility as a versatile building block or intermediate in organic synthesis and pharmaceutical research . The compound features a primary amino group, which is highly reactive and serves as a key site for further chemical modifications, such as the formation of amide bonds or Schiff bases . As a chiral molecule, it is of significant value in the development of stereoselective catalysts and the synthesis of enantiomerically pure compounds . The presence of both amine and ether functional groups on a rigid indane framework makes it a candidate for research in medicinal chemistry, particularly in the exploration of structure-activity relationships for central nervous system targets . Its properties are consistent with other amines, which are foundational in creating a wide range of products from pharmaceuticals to polymers . This product is provided strictly For Research Use Only. It is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other clinical applications, nor is it for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13519024 (1R,2R)-2-methoxyindan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2R)-2-methoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13NO/c1-12-9-6-7-4-2-3-5-8(7)10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1

InChI Key

IGDBSYLULISNJI-NXEZZACHSA-N

Isomeric SMILES

CO[C@@H]1CC2=CC=CC=C2[C@H]1N

Canonical SMILES

COC1CC2=CC=CC=C2C1N

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis of 1r,2r 2 Methoxyindan 1 Amine

Absolute Configuration Determination and Validation Methodologies

Establishing the absolute configuration of a chiral molecule is a critical step in its characterization. For (1R,2R)-2-methoxyindan-1-amine, several chiroptical and crystallographic techniques are employed.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

The process involves comparing the experimental VCD spectrum of the molecule with a theoretically predicted spectrum. nih.gov Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to calculate the theoretical VCD spectrum for a known configuration, such as (1R,2R). nih.govrsc.org A match between the signs and relative intensities of the bands in the experimental and calculated spectra provides a reliable assignment of the absolute configuration. rsc.org This non-destructive method is particularly valuable as it does not require crystallization of the compound.

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration. Since the amine itself may not readily form suitable crystals, it is often converted into a crystalline derivative. Common strategies include:

Salt formation with a chiral acid: Reacting the amine with a known chiral acid, such as tartaric acid, can produce diastereomeric salts that are separable by crystallization. Analysis of a suitable crystal of one of the diastereomers allows for the determination of its structure, and by extension, the configuration of the original amine. mdpi.comresearchgate.net

Formation of a chiral amide: The amine can be reacted with a chiral acylating agent, like (R)-mandeloyl chloride, to form diastereomeric amides. researchgate.net These can be separated, and the structure of one isomer can be determined crystallographically.

In a closely related compound, (1R,2R)-(–)-2-amino-5-methoxyindan-1-ol, the absolute configuration was definitively determined by X-ray crystallography. researchgate.netresearchgate.net This method relies on the anomalous dispersion effect, where heavy atoms in the crystal interact differently with X-rays, allowing for the differentiation between the true structure and its mirror image.

Alongside VCD, other chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) can be predicted using computational methods. researchgate.net Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to simulate the ECD and ORD spectra for a specific enantiomer, such as this compound. researchgate.netresearchgate.net The calculated spectrum is then compared to the experimentally measured spectrum. A strong correlation between the two confirms the absolute configuration of the sample. This approach is a powerful complementary tool to VCD and X-ray methods. researchgate.net

Method Principle Advantages Limitations
VCD Spectroscopy Differential absorption of left vs. right circularly polarized IR light, compared with DFT-calculated spectra. wikipedia.orgnih.govApplicable in solution; non-destructive; provides conformational information. rsc.orgRequires specialized equipment; relies on accuracy of computational models.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. mdpi.comresearchgate.netProvides unambiguous, definitive structural proof.Requires a suitable single crystal, often necessitating derivatization.
DFT-calculated ECD/ORD Comparison of experimental ECD/ORD spectra with spectra calculated via quantum mechanics for a known configuration. researchgate.netresearchgate.netApplicable in solution; requires small sample amount.Can be computationally intensive; accuracy depends on the chosen theoretical level.

Conformational Preferences and Dynamics of the Indanamine Ring System

The five-membered cyclopentane (B165970) ring within the indane system is not planar. It adopts puckered conformations to relieve ring strain, and the nature of this puckering influences the spatial orientation of the amine and methoxy (B1213986) substituents.

Spectroscopic techniques provide valuable insight into the preferred conformations of the molecule in solution.

Infrared (IR) Spectroscopy: The positions of N-H stretching bands (typically in the 3300–3500 cm⁻¹ region for primary amines) and C-O stretching bands can be sensitive to intramolecular hydrogen bonding, which may stabilize certain conformations. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods are crucial for conformational analysis.

¹H NMR: The chemical shifts and coupling constants (J-values) of the protons on the five-membered ring provide information about their dihedral angles, which are conformation-dependent. libretexts.org

¹³C NMR: The chemical shifts of the carbons in the indane ring are also influenced by the ring's conformation. libretexts.org

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons. For this compound, observing an NOE between the proton at C1 and the methoxy group's protons would provide direct evidence for their spatial proximity, helping to define the dominant conformation.

Spectroscopic Data Type Information Gained
IR (N-H, O-H stretches) Presence or absence of intramolecular hydrogen bonding. libretexts.org
¹H NMR (Coupling Constants) Dihedral angles between adjacent protons, related to ring pucker.
¹H NMR (NOESY/ROESY) Through-space proximity of protons, defining relative orientations of substituents.
Variable Temperature NMR Information on the energy barriers between different conformers. nih.gov

Quantum mechanical (QM) calculations are used to model the potential energy surface of the molecule, providing a detailed picture of its conformational possibilities. researchgate.netnih.gov For the indane ring system, the two main puckered conformations are the "envelope" (with one atom out of the plane of the other four) and the "twist" (with two atoms on opposite sides of a plane).

A study on the closely related cis-3-aminoindan-1-ol using DFT and MP2 methods identified multiple stable conformers resulting from ring puckering and the rotation of the substituent groups. researchgate.net The calculations showed that the relative stability of these conformers is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonds. researchgate.net Similar QM studies on this compound would map its conformational landscape, identifying the lowest energy (most populated) conformers and the transition states that separate them. This provides a dynamic view of the molecule's structure that complements the static picture from crystallography or the averaged view from NMR. nih.gov

Influence of Substituents on Ring Puckering and Amine Orientation

The substituents on the five-membered ring of an indane derivative significantly influence the ring's preferred conformation and the orientation of the functional groups. smolecule.com The puckering of the cyclopentane ring results in substituents occupying either pseudo-axial or pseudo-equatorial positions. For monosubstituted indans, there is a clear preference for the conformer that places the substituent in the more sterically favorable pseudo-equatorial position. nih.gov For instance, in (R)-1-aminoindan, the conformer with the amino group in a pseudo-equatorial position is approximately four times more abundant than the one where it is in a pseudo-axial position. nih.gov

In a 1,2-disubstituted indane like this compound, the molecule has a trans configuration. The conformational equilibrium will favor the pucker that minimizes steric hindrance between the substituents and the fused aromatic ring. The most stable conformation would likely place both the C1-amine and the C2-methoxy groups in pseudo-equatorial orientations, analogous to the diequatorial preference in trans-1,2-disubstituted cyclohexanes. libretexts.org

Furthermore, the orientation of the amine group itself is a key conformational variable. The rotation around the C1-N bond leads to different spatial arrangements of the amino group's lone pair and hydrogen atoms relative to the rest of the molecule. nih.govresearchgate.net For 1-aminoindan, this rotation results in three distinct conformations for each ring pucker, leading to a total of six potential conformers. nih.gov In this compound, this rotation will be further influenced by potential intramolecular interactions with the adjacent methoxy group.

The conformational preferences are a dynamic equilibrium between various forms, with the energy differences determined by the sum of all steric and electronic effects.

Table 1: Conformational Preferences in Substituted Indanes

Feature Description Influencing Factors Predicted Preference in this compound
Ring Puckering The five-membered ring adopts a non-planar envelope conformation. Minimization of steric strain. smolecule.com Puckering that allows both substituents to adopt pseudo-equatorial positions.
Substituent Position Amine and methoxy groups can be in pseudo-axial or pseudo-equatorial positions. Steric bulk of substituents. libretexts.org Diequatorial-like conformation is expected to be the most stable.

| Amine Group Rotation | Free rotation around the C1-N bond. | Intramolecular hydrogen bonding, steric hindrance. nih.govchemicalpapers.com | Rotation is likely constrained to favor hydrogen bonding with the C2-methoxy group. |

Intramolecular Interactions and Stereoelectronic Effects in this compound

Stereoelectronic effects, which are orbital interactions that dictate the geometry and stability of a molecule, play a crucial role in the conformational landscape of this compound. wikipedia.org These effects arise from the geometric constraints placed on molecules due to considerations of optimal orbital overlap. wikipedia.org

The most significant intramolecular interaction in this molecule is the potential for a hydrogen bond between the hydrogen of the amine group (N-H, the donor) and the oxygen atom of the methoxy group (the acceptor). The formation of such a bond would create a five-membered ring structure (N-C1-C2-O-H), significantly stabilizing the conformer that allows for the necessary proximity and geometry. This type of interaction is known to stabilize the synclinal (gauche) conformer in 1,2-disubstituted ethanes, such as 2-aminoethanol. chemicalpapers.com This hydrogen bond would restrict the free rotation of both the amine and methoxy groups, locking the molecule into a more rigid, lower-energy conformation. smolecule.comresearchgate.net

Beyond hydrogen bonding, other stereoelectronic effects contribute to conformational stability. Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital, is important. wikipedia.org Potential hyperconjugative interactions include:

nN → σ*C-C : Donation from the nitrogen lone pair into an anti-bonding orbital of the indane ring's C-C bonds.

σC-H → σC-N / σC-O : Donation from adjacent C-H bond orbitals into the anti-bonding orbitals of the C-N or C-O bonds.

The efficacy of these interactions is highly dependent on the dihedral angle between the participating orbitals, with an anti-periplanar arrangement being ideal for maximum overlap. psgcas.ac.in Therefore, the molecule will favor a conformation that optimizes these stabilizing orbital interactions, further defining its three-dimensional structure.

| Steric Repulsion | Substituent groups and ring hydrogens | Destabilizes conformers with pseudo-axial substituents or eclipsing interactions. nih.govlibretexts.org |

Synthetic Methodologies for 1r,2r 2 Methoxyindan 1 Amine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to specific stereoisomers like (1R,2R)-2-methoxyindan-1-amine, avoiding the need for classical resolution of racemic mixtures. These approaches utilize chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

Stereoselective Reduction Strategies

A primary strategy for synthesizing chiral indanamines involves the stereoselective reduction of a prochiral ketone, such as 2-methoxy-1-indanone. The choice of catalyst and hydrogen source is crucial for achieving high diastereoselectivity and enantioselectivity.

Asymmetric hydrogenation using molecular hydrogen (H₂) and a chiral transition metal catalyst is a powerful tool for producing enantiomerically enriched alcohols and amines. nih.gov For the synthesis of substituted 1-aminoindanes, this can involve either the hydrogenation of a ketone to a chiral alcohol, which is later converted to the amine, or the direct hydrogenation of a chiral imine.

Manganese catalysts with facially coordinating P,N,N ligands have been shown to be effective in the highly enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org This method can be applied to imines generated in situ, representing a significant step towards an asymmetric reductive amination process using earth-abundant metals. rsc.org For example, the hydrogenation of an imine derived from indanone and aniline, catalyzed by a specific manganese complex, proceeds with high conversion and enantiomeric ratio (er). rsc.org

Ruthenium complexes containing chiral diphosphine ligands (like BINAP) and chiral diamine ligands are also highly effective for the asymmetric hydrogenation of ketones. nih.govmdpi.comnih.gov These catalysts, often referred to as Noyori-type catalysts, can achieve excellent enantio- and diastereoselectivity in the reduction of simple ketones. nih.gov The hydrogenation of 2-substituted ketones typically favors the formation of the cis product. nih.gov While direct examples for 2-methoxy-1-indanone are not prevalent in the cited literature, the principles are applicable. The reaction of a ketone with a Ru(II) complex of (S)-TolBINAP and (S,S)-DPEN selectively yields the corresponding R-alcohol. nih.gov

A key challenge is controlling both the C1 and C2 stereocenters. The hydrogenation of an N-protected imine derived from 2-methoxy-1-indanone would be a direct approach. Alternatively, hydrogenation of 2-methoxy-1-indanone would yield a cis or trans 2-methoxyindan-1-ol, which would then require conversion of the hydroxyl group to an amine with retention or inversion of configuration to achieve the desired (1R,2R) stereochemistry.

Table 1: Examples of Chiral Catalyst-mediated Hydrogenation for Indanone/Indanamine Synthesis

Substrate Catalyst System Product Configuration Key Outcome
Indanone-derived imine Mn-P,N,N complex Chiral 1-aminoindane High enantioselectivity (e.g., 94:6 er) rsc.org
2-Methylcyclohexanone Dichloro[(S)-BINAP][(1R,2R)-DPEN]Ru(II) (1R,2S)-2-methyl-1-cyclohexanol High cis selectivity (40:1 dr), 70% ee mdpi.comnih.gov

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, typically using hydrogen donors like isopropanol (B130326) or a formic acid/triethylamine mixture. liv.ac.uk This technique is highly effective for the reduction of ketones and imines. liv.ac.ukrsc.org

Ruthenium and rhodium complexes with chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are benchmark catalysts for ATH. nih.govrsc.org These catalysts can deliver chiral alcohols from ketones with excellent enantioselectivity. rsc.org Efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved using ATH, producing cis-3-arylindanols with high diastereomeric and enantiomeric excess. rsc.org

For the synthesis of this compound, the ATH of 2-methoxy-1-indanone would be a key step. The choice of catalyst, such as (R,R)-Ts-DENEB or a related Rh(Cp*) complex, would be critical in directing the stereochemistry of the resulting 2-methoxyindan-1-ol. rsc.orgrsc.org The reaction, often performed in solvents like methanol (B129727) or water with sodium formate (B1220265) as the hydrogen source, can achieve high conversions and enantioselectivities (>95% ee). liv.ac.ukrsc.org Subsequent stereospecific conversion of the alcohol to the amine would be required to complete the synthesis.

Table 2: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation

Catalyst Precursor Chiral Ligand Hydrogen Donor Target Reaction
[Rh(Cp*)Cl₂]₂ Monotosylated unsymmetrical vicinal diamine HCOONa Ketone Reduction rsc.org
RuCl(S,S)-TsDPEN (S,S)-TsDPEN HCOOH/NEt₃ Ketone Reduction nih.gov

Asymmetric Amination Reactions

Directly introducing the amine group enantioselectively is another powerful strategy. This can be achieved through various methods, including the hydroamination of alkenes or the reductive amination of ketones.

A scandium-catalyzed enantioselective [3+2] annulation of aromatic aldimines with alkenes provides a direct route to multisubstituted chiral 1-aminoindanes with high diastereoselectivity and enantioselectivity. nih.govacs.org While this specific methodology constructs the indane ring system simultaneously, the principles of using chiral metal catalysts to control C-N bond formation are broadly relevant.

Reductive amination of 2-methoxy-1-indanone using an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst is a hypothetical but direct approach. More commonly, a chiral amine is used as a chiral auxiliary to direct the reduction, which falls under the next section. Another approach involves the conversion of an alcohol to an azide (B81097), followed by reduction. For example, a 1-indanol (B147123) can be converted to an azide via a Mitsunobu reaction, which typically proceeds with inversion of configuration, followed by hydrogenation (e.g., using H₂/Pd-C) to yield the amine. researchgate.net

Chiral Auxiliary-based Synthesis for Stereocontrol

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org

One well-established method involves the reaction of a ketone, like 1-indanone, with a chiral amine, such as (R)-phenylglycine amide, to form a ketimine. researchgate.net Diastereoselective reduction of this ketimine, for instance through metal-catalyzed hydrogenation, establishes the new stereocenter on the indane core. researchgate.net The chiral auxiliary is then cleaved to reveal the enantiomerically enriched 1-aminoindane. researchgate.net This approach has been used to prepare (S)-1-aminoindane in 96% ee. researchgate.net

Another strategy involves the resolution of a racemic amine. For instance, rac-2-amino-5-methoxyindane can be reacted with a chiral resolving agent like (R)-mandeloyl chloride to form diastereomeric amides. researchgate.net These diastereomers can then be separated by crystallization and hydrolyzed to furnish the separate enantiomers of the amine with high enantiopurity. researchgate.netresearchgate.net

In a different approach, a chiral auxiliary can be used to direct the formation of other functional groups. For instance, the synthesis of (1R,2S)-5-chloro-2-methoxyindan-1-amine was achieved starting from an enantiopure amino alcohol, (1R,2S)-1-amino-5-chloroindan-2-ol, which was obtained via resolution with D-(-)-mandelic acid. google.com The amine was protected, the hydroxyl group was methylated, and subsequent deprotection yielded the target compound, demonstrating how an initial stereocenter can direct subsequent synthetic steps. google.com

Table 3: Chiral Auxiliaries in the Synthesis of Chiral Indanamines

Auxiliary Substrate Key Transformation Outcome
(R)-Phenylglycine amide 1-Indanone Diastereoselective reduction of ketimine (S)-1-Aminoindane (96% ee) researchgate.net
(R)-Mandeloyl chloride rac-2-Amino-5-methoxyindane Formation and separation of diastereomeric amides (R)- and (S)-2-Amino-5-methoxyindane researchgate.netresearchgate.net

Organocatalytic Approaches to Chiral Indanamines

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a major field in synthesis. scienceopen.com Chiral Brønsted acids, such as N-triflyl phosphoramides derived from BINOL, have been used to catalyze intramolecular iminium ion cyclization reactions to produce chiral 1-aminoindenes with high enantioselectivity. researchgate.net These can subsequently be reduced to the corresponding saturated indanamines.

Chiral phosphoric acids are particularly effective Brønsted acid catalysts. scienceopen.comnih.gov They have been employed in reactions like the enantioselective Mannich reaction, which forms a C-C bond and creates new stereocenters, including a nitrogen-bearing one. scienceopen.com While a direct application to the synthesis of this compound is not explicitly detailed in the search results, the organocatalytic asymmetric allylation of imines or the rearrangement of ene-aldimines are powerful methods for creating chiral amines that could be adapted to precursors for the target molecule. beilstein-journals.orgnih.gov For example, a BINOL-derived chiral phosphoric acid can catalyze the asymmetric researchgate.netresearchgate.net-rearrangement of ene-aldimines to produce enantioenriched homoallylic amines. beilstein-journals.orgnih.gov

Diastereoselective Synthesis from Precursor Molecules

Diastereoselective synthesis aims to create the desired stereoisomer by controlling the stereochemical outcome of reactions involving a chiral starting material or catalyst. One notable approach involves the rhodium(III)-catalyzed cross-coupling reaction between N-sulfonyl aldimines and various olefins. This method leads to the diastereoselective synthesis of 1-aminoindane derivatives through C-H alkylation followed by intramolecular cyclization, yielding a single diastereomer in all reported cases. researchgate.net

Another strategy is the diastereodivergent [3+2] annulation of aromatic aldimines with alkenes, facilitated by half-sandwich rare-earth catalysts. This technique allows for the selective synthesis of both trans and cis diastereoisomers of multi-substituted 1-aminoindanes from the same starting materials by adjusting the steric properties or the ligand/metal combination of the catalyst. researchgate.net

The Strecker reaction, a classic method for synthesizing α-amino acids, can also be adapted for the diastereoselective synthesis of cyclic quaternary α-amino acids. This involves the addition of cyanide to an imine formed from a ketone and a chiral amine. A variety of chiral auxiliaries, such as (S)-α-methylbenzylamine and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), have been employed to induce diastereoselectivity. nih.gov

Furthermore, the synthesis of cis-2-amino-1-indanol derivatives can be achieved with high diastereoselectivity from 1,2-indanedion-2-oxime through a Pd-catalyzed hydrogenation process. lookchem.com These amino alcohol precursors can then be further modified to yield the desired methoxyindan-amine.

A specific example of diastereoselective synthesis leading to a related structure, (1R, 2S)-cis-amino alcohol 30, involves the chiral epoxidation of an indene (B144670) precursor using Jacobsen's catalyst. The resulting epoxide undergoes a Ritter reaction, followed by hydrolysis, to produce the amino alcohol with high enantiomeric excess (>98%). nih.govmdpi.com

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a common and effective method for separating enantiomers from a racemic mixture. This is particularly relevant for the synthesis of this compound, where a racemic mixture might be initially synthesized and then separated to isolate the desired enantiomer.

A widely used classical resolution technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org For instance, racemic 2-amino-5-methoxyindane has been successfully resolved by converting it into diastereomeric amide derivatives using (R)-mandeloyl chloride. researchgate.netresearchgate.net The resulting diastereomers can be separated by recrystallization, and subsequent hydrolysis yields the enantiomerically pure amines. researchgate.netresearchgate.net Similarly, L-(+)-tartaric acid has been used to resolve related aminoindane structures. researchgate.net

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. researchgate.net This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus, separation. While specific examples for the direct preparative HPLC separation of this compound are not detailed in the provided search results, the analysis of related chiral indanylamine derivatives by chiral liquid chromatography has been mentioned, indicating its applicability in determining enantiomeric excess. google.com Reverse-phase HPLC methods have also been developed for the analysis of related compounds like 2-methoxynaphthalen-1-amine. sielc.com

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to enantiomer separation. This method utilizes enzymes that preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, racemic indan (B1671822) derivatives have been resolved through the hydrolysis of their amide bonds using the bacterium Corynebacterium ammoniagenes. This process can yield the (S)-amine and the unreacted (R)-amide with high enantiomeric excess. tandfonline.comtandfonline.comsigmaaldrich.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also commonly employed for the kinetic resolution of amines, often through the acylation of the amine. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer, achieving a yield of up to 100%. An efficient DKR process for amines has been developed by combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution. researchgate.net This method has been successfully applied to the synthesis of rasagiline, a related aminoindan derivative, using a combination of Candida antarctica lipase B (CALB) and a palladium nanocatalyst to achieve high yield (>90%) and excellent enantioselectivity (>99% ee). researchgate.net

Development of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and other pharmaceutical intermediates is a growing area of focus, aiming to reduce environmental impact and improve sustainability.

One key aspect of green chemistry is the use of catalytic reactions, which reduce the amount of reagents needed and minimize waste. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium and ruthenium, is a prime example. mdpi.com These catalysts can produce chiral amines and alcohols from achiral starting materials with high efficiency and enantioselectivity, reducing the need for stoichiometric chiral auxiliaries or resolving agents. mdpi.comresearchgate.netgoogle.com For instance, the asymmetric transfer hydrogenation of ketones using recyclable, silica-immobilized Ru-TsDPEN catalysts represents a move towards more sustainable processes. google.com

Biocatalysis, as mentioned in the context of enzymatic resolution, is another cornerstone of green chemistry. tandfonline.comtandfonline.comsigmaaldrich.com The use of enzymes or whole microorganisms often allows for reactions to be carried out in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents.

Furthermore, the development of synthetic routes with high atom economy is a central goal of green chemistry. The diastereodivergent [3+2] annulation of aromatic aldimines with alkenes mentioned earlier is notable for its 100% atom efficiency. researchgate.net

While the provided search results highlight several green chemistry approaches applicable to the synthesis of chiral aminoindanes, a dedicated study focusing specifically on a comprehensive "green" synthesis of this compound from start to finish is not explicitly detailed. However, the individual methodologies discussed, such as catalytic asymmetric synthesis and enzymatic resolution, demonstrate a clear trend towards more environmentally benign synthetic strategies in this field.

Solvent-Free or Aqueous Medium Reaction Systems

The use of solvent-free or aqueous reaction systems is a key strategy in green chemistry to minimize the environmental impact of chemical processes. While specific examples for the synthesis of this compound in purely solvent-free or aqueous systems are not extensively detailed in the provided search results, the principles of such approaches are well-established.

Aqueous systems can be advantageous for certain enzymatic reactions, such as those involving transaminases, which can be employed for the asymmetric synthesis of amines. chimia.ch The use of water as a solvent is inherently safer, more environmentally friendly, and cost-effective compared to many organic solvents.

Solvent-free reactions, often facilitated by grinding or ball-milling, can lead to reduced waste, lower energy consumption, and sometimes, unique reactivity and selectivity. While not explicitly documented for this specific compound, the broader trend in organic synthesis is to explore these conditions to improve the green credentials of synthetic processes.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com High atom economy is desirable as it signifies less waste generation.

In the context of synthesizing this compound and its stereoisomers, optimizing atom economy involves selecting reactions that maximize the incorporation of reactant atoms into the final product. For instance, addition reactions, such as catalytic hydrogenation, are generally more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts.

Table 1: Comparison of Reaction Types and Atom Economy

Reaction TypeGeneral TransformationAtom EconomyRelevance to Amine Synthesis
Addition A + B → CHigh (often 100%)Catalytic hydrogenation of imines or enamines.
Substitution A-B + C → A-C + BModerate to LowCan be used but often generates stoichiometric waste.
Elimination A-B → A + BLowNot typically a primary route for amine synthesis.
Rearrangement A → BHigh (100%)Can be highly efficient if a suitable precursor is available.

Sustainable Catalytic Systems and Biocatalysis

The development of sustainable catalytic systems is a major focus in the synthesis of chiral compounds like this compound. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as biocatalysts that operate under mild conditions.

Heterogeneous asymmetric transfer hydrogenation using silica-immobilized Ru-TsDPEN catalysts has been shown to be an efficient method for the reduction of ketones, a potential step in the synthesis of aminoindanes. google.com These catalysts are highly recyclable, which is a significant advantage from both an economic and environmental perspective.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. Enzymes such as transaminases can be used for the stereoselective synthesis of chiral amines from prochiral ketones. chimia.ch Celgro scientists have developed a high-productivity biocatalytic process for the synthesis of (S)-methoxyisopropylamine, a structurally related chiral amine, demonstrating the industrial potential of this technology. chimia.ch This process utilizes a transaminase to convert methoxyacetone (B41198) and an amine donor into the desired product with high enantiomeric excess. chimia.ch Such biocatalytic approaches often operate in aqueous media at mild temperatures and pH, further contributing to their sustainability.

Mechanistic Investigations of Asymmetric Synthesis Pathways

Understanding the mechanism of asymmetric reactions is critical for the rational design and optimization of catalysts and reaction conditions to achieve high stereoselectivity. For the synthesis of chiral aminoindanes, mechanistic studies often focus on the transition states of the key stereodetermining steps.

Transition State Analysis in Chiral Catalysis

The stereochemical outcome of a chiral-catalyzed reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. In the asymmetric hydrogenation of ketones catalyzed by ruthenium complexes, for example, the transition state involves the coordination of the ketone to the chiral metal complex. The specific geometry of this transition state, influenced by the chiral ligands, dictates which face of the ketone is preferentially attacked by the hydride.

For related reactions, it is understood that the interaction between the substrate and the chiral catalyst directs the stereochemical pathway. caltech.edu While a specific transition state analysis for the synthesis of this compound was not found, the principles from similar asymmetric transformations are applicable. The analysis of potential transition states helps in understanding how the catalyst structure influences the enantiomeric excess of the product. caltech.edu

Role of Substrate-Catalyst Interactions in Stereoselectivity

The non-covalent interactions between the substrate and the chiral catalyst are fundamental to achieving high stereoselectivity. These interactions can include hydrogen bonding, steric repulsion, and electronic interactions.

In the context of asymmetric hydrogenation of ketones using Noyori-type catalysts, the interaction between the ketone's carbonyl group and the ruthenium center, as well as the steric interactions between the substrate and the chiral ligands (like BINAP and a diamine), are crucial. nih.govmdpi.com These interactions lock the substrate into a specific conformation within the catalyst's chiral environment, leading to a highly selective hydride transfer.

Similarly, in biocatalytic systems, the precise positioning of the substrate within the enzyme's active site is responsible for the high stereoselectivity observed. The active site is a complex three-dimensional pocket with specific amino acid residues that interact with the substrate through a network of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This "lock and key" or "induced fit" model explains the remarkable ability of enzymes to distinguish between enantiotopic faces of a prochiral substrate.

Kinetic Isotope Effect Studies in Stereoselective Transformations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and probing the structure of transition states. The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.

In the context of stereoselective transformations, KIE studies can provide insights into the mechanism of bond-breaking and bond-forming steps that determine the stereochemical outcome. For instance, in a hydrogenation reaction, replacing hydrogen with deuterium (B1214612) (a primary KIE) can help determine if C-H bond formation is part of the rate-determining step.

While specific KIE studies for the synthesis of this compound were not identified in the search results, the synthesis of deuterium-labeled substrates for stereochemical studies in cross-coupling reactions has been reported. caltech.edu This type of study is analogous to the methodologies that would be employed to investigate the mechanism of asymmetric synthesis of the target compound. By analyzing the stereochemical fate of the labeled positions, one can infer details about the transition state geometry and the mechanism of stereoselectivity. caltech.edu

Applications of 1r,2r 2 Methoxyindan 1 Amine in Asymmetric Catalysis Research

As a Chiral Ligand in Transition Metal Catalysis

There is no specific information available in the current body of scientific literature on the use of (1R,2R)-2-methoxyindan-1-amine as a chiral ligand in the following transition metal-catalyzed reactions:

Enantioselective Hydrogenation Catalysts (e.g., Rh, Ru, Ir complexes)

No studies have been found that report the synthesis or application of Rhodium, Ruthenium, or Iridium complexes incorporating this compound as a chiral ligand for enantioselective hydrogenation.

Asymmetric Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The use of this compound as a ligand in asymmetric Heck or Suzuki-Miyaura cross-coupling reactions is not documented in published research.

Chiral Lewis Acid Catalysis for Carbon-Carbon Bond Formations

There are no available reports on the application of this compound in the formation of chiral Lewis acid catalysts for carbon-carbon bond-forming reactions.

Asymmetric C-H Functionalization

Research detailing the use of this compound as a directing group or ligand for asymmetric C-H functionalization is not present in the scientific literature.

As a Chiral Organocatalyst or Auxiliary

The potential of this compound as a chiral organocatalyst or auxiliary in the following reactions has not been explored in any available research:

In Enantioselective Aldol Reactions and Mannich Reactions

There are no documented instances of this compound being employed as an organocatalyst or a chiral auxiliary to induce enantioselectivity in Aldol or Mannich reactions.

In Asymmetric Michael Additions and Diels-Alder Reactions

The structural rigidity and defined stereochemistry of indane-based chiral amines make them excellent candidates for inducing asymmetry in carbon-carbon bond-forming reactions such as the Michael addition and the Diels-Alder reaction. While direct applications of this compound are not extensively documented, the closely related cis-1-aminoindan-2-ol scaffold has proven to be highly effective.

In the realm of organocatalysis, bifunctional catalysts bearing an aminoindanol (B8576300) core have been successfully employed in asymmetric Michael additions. beilstein-journals.org For instance, thiourea-based organocatalysts derived from (1R,2S)-cis-aminoindanol have been used to catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, yielding optically active 2-indolyl-1-nitro compounds with high enantiomeric excess (up to 89% ee). harvard.edu The success of these reactions hinges on the ability of the catalyst to activate both the nucleophile and the electrophile through hydrogen bonding, a role for which the amino and hydroxyl groups of the aminoindanol are perfectly suited. It is conceivable that a similar bifunctional catalyst derived from this compound could exhibit comparable or even enhanced catalytic activity and selectivity due to the electronic and steric influence of the methoxy (B1213986) group.

The Diels-Alder reaction, a powerful tool for the construction of cyclic systems, has also benefited from catalysts and auxiliaries derived from the aminoindanol framework. Oxazolidinone auxiliaries prepared from cis-1-aminoindan-2-ol have been utilized in Diels-Alder reactions with dienes like isoprene (B109036) and piperylene, demonstrating good diastereoselectivity. nih.gov Furthermore, 1-(arylsulfonamido)indan-2-ols have served as excellent chiral auxiliaries in Lewis acid-catalyzed Diels-Alder reactions with cyclopentadiene, achieving high endo/exo ratios and diastereoselectivities. nih.gov More recently, N-heterocyclic carbene (NHC) catalysts based on the cis-1,2-aminoindanol platform have been developed for highly enantioselective aza-Diels-Alder reactions, producing synthetically valuable dihydropyridinone products in excellent yields and with exceptional enantioselectivities (>99% ee). nih.gov

A study on the organocatalytic Michael reaction of 1,3-dicarbonyl indane compounds with nitrostyrenes identified a primary amine-based catalyst, Ts-DPEN, as an efficient bifunctional organocatalyst, yielding Michael adducts with good enantioselectivities (up to 92:8 er). mdpi.com This highlights the potential of chiral primary amines in promoting such transformations.

Table 1: Performance of Aminoindanol-Derived Catalysts in Asymmetric Reactions

Reaction Type Catalyst/Auxiliary Substrates Yield Enantiomeric/Diastereomeric Excess Reference
Friedel-Crafts Alkylation (1R,2S)-Aminoindanol-based thiourea (B124793) Indoles, Nitroalkenes up to 88% up to 89% ee harvard.edu
Aza-Diels-Alder cis-1,2-Aminoindanol-based NHC Enolate dienophiles, N-sulfonyl-α,β-unsaturated imines Good >99% ee nih.gov
Diels-Alder 1-(Arylsulfonamido)indan-2-ol auxiliary Acryloyl chloride, Cyclopentadiene Good to Excellent 86:14 to 96:4 dr nih.gov

Role in Chiral Derivatization for Analytical Purity Determination

The determination of the enantiomeric purity of a chiral compound is a critical step in asymmetric synthesis and pharmaceutical development. One common method involves the use of a chiral derivatizing agent (CDA) to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. wikipedia.org

Chiral amines such as this compound are themselves potential CDAs for the resolution of chiral carboxylic acids, or they can be reacted with a chiral reagent to determine their own enantiomeric purity. A widely used class of CDAs for amines are chiral carboxylic acids or their activated derivatives. For instance, the enantiomeric excess of amino alcohols has been determined by derivatization with (S)-Mosher's acid chloride (MTPA-Cl) and subsequent analysis of the resulting amides by 19F-NMR or LCMS. Current time information in Bangalore, IN. This method is based on the formation of diastereomeric amides that exhibit distinct signals in the NMR spectrum or different retention times in chromatography.

The general approach for using a CDA involves a straightforward reaction between the analyte and the chiral reagent. researchgate.netactascientific.com For the analysis of a chiral amine, a typical derivatization might involve reaction with an enantiomerically pure chiral acid chloride or isocyanate to form stable diastereomeric amides or ureas, respectively. These diastereomers can then be separated on a non-chiral stationary phase in HPLC. researchgate.net The choice of the CDA is crucial and should meet several criteria, including being enantiomerically pure, reacting completely with both enantiomers of the analyte without causing racemization, and preferably containing a chromophore to enhance UV detection in HPLC. wikipedia.org

While specific protocols for the derivatization of this compound are not detailed in the provided search results, the well-established methodologies for other chiral amines are directly applicable. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), Mosher's acid, and various chiral isocyanates are commonly employed for this purpose. researchgate.net

Development of Novel Chiral Catalytic Systems Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of a wide array of novel chiral ligands and organocatalysts. The primary amine functionality serves as a versatile handle for the introduction of various catalytically active groups or coordinating moieties.

A common strategy involves the conversion of the chiral amine into a Schiff base by condensation with a suitable aldehyde or ketone. These Schiff base ligands, particularly those that are tridentate, can form stable complexes with various transition metals, which then act as chiral Lewis acid catalysts. jocpr.commdpi.com For example, chiral Schiff base-metal complexes have been successfully used in a variety of asymmetric transformations, including cyclopropanation, aziridination, and epoxidation reactions. mdpi.com The synthesis of Schiff base ligands derived from 2-hydroxyacetophenone (B1195853) and chiral diamines has been explored, highlighting the potential for creating a library of ligands with varied steric and electronic properties. mdpi.com

Furthermore, the amino group can be incorporated into more complex ligand frameworks, such as those used in organometallic catalysis. For instance, derivatives of cis-1-amino-2-indanol have been used to prepare ligands for ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. acs.org The amino alcohol moiety plays a crucial role in the catalytic cycle, and the modification of the hydroxyl group to a methoxy ether in this compound could influence the catalyst's solubility, stability, and catalytic performance.

The aminoindanol core has also been a favored structural motif in the design of bifunctional organocatalysts that operate through hydrogen bonding, such as thioureas and squaramides. beilstein-journals.org These catalysts have shown great efficacy in promoting reactions like Friedel-Crafts alkylations and Michael additions. beilstein-journals.org The development of such catalysts from this compound would involve the reaction of the primary amine with an appropriate isothiocyanate or squarate ester.

Mechanistic Insights into Chiral Induction and Stereocontrol in Catalytic Systems

Understanding the mechanism of chiral induction is paramount for the rational design of more efficient and selective asymmetric catalysts. In catalytic systems derived from chiral 1,2-aminoindanes, stereocontrol is generally achieved through the formation of a well-defined, rigid transition state where the substrate is oriented in a specific manner by the chiral ligand or catalyst.

In organocatalysis involving bifunctional catalysts, such as the thioureas derived from aminoindanol, the catalyst is believed to activate both the nucleophile and the electrophile simultaneously. beilstein-journals.org For example, in a Michael addition, the thiourea moiety can activate the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the basic amino group of the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound) to form a chiral enolate. The rigid indane backbone holds these two interacting species in a specific spatial arrangement, favoring the approach of the nucleophile to one face of the electrophile, thus leading to the formation of one enantiomer in excess. beilstein-journals.org

In metal-catalyzed reactions, the chiral ligand derived from the aminoindane scaffold coordinates to the metal center, creating a chiral environment around it. The substrate then coordinates to this chiral metal complex in a manner that minimizes steric interactions and maximizes favorable electronic interactions. For instance, in the case of Lewis acid-catalyzed Diels-Alder reactions, the chiral auxiliary attached to the dienophile coordinates to the Lewis acid, creating a rigid complex that blocks one face of the dienophile, forcing the diene to approach from the less hindered face. nih.gov

1r,2r 2 Methoxyindan 1 Amine As a Chiral Building Block in Complex Molecular Synthesis

Integration into Bioactive Molecule Scaffolds (Pre-clinical Research Focus)

The (1R,2R)-2-methoxyindan-1-amine scaffold has been successfully integrated into complex molecular architectures designed for biological activity. Its utility is particularly evident in the synthesis of enzyme inhibitors, where the specific orientation of the amine group is crucial for binding and activity.

A primary application of this compound and its derivatives is in the synthesis of complex heterocyclic compounds. The amine functionality serves as a key nucleophile for forging new carbon-nitrogen bonds, directly incorporating the chiral indane framework into a heterocyclic system. Patent literature describes the use of 2-methoxyindan-1-amine in nucleophilic aromatic substitution (SNAr) reactions with activated dihalopyrimidines. google.com For instance, its reaction with a dichloropyrimidine derivative under microwave irradiation serves as a crucial step in building the core of potential enzyme inhibitors. google.com This reaction demonstrates the direct incorporation of the indanamine moiety into a pyrimidine (B1678525) ring, a common heterocycle in medicinal chemistry.

Table 1: Synthesis of a Pyrimidine-Indanamine Conjugate

Reactant 1 Reactant 2 Conditions Product Class

While direct synthesis of natural product analogs using this compound is not extensively documented in peer-reviewed literature, the scaffold is utilized in the construction of highly complex, potent, and specific bioactive molecules that resemble the structural complexity of natural products. A key example is the synthesis of inhibitors of the Nedd8-Activating Enzyme (NAE), such as the compound {(1S,2S,4R)-4-[(6-{[(1R,2S)-5-chloro-2-methoxy-2,3-dihydro-1H-inden-1-yl]amino}pyrimidin-4-yl)oxy]-2-hydroxycyclopentyl}methyl sulfamate. google.com The intricate architecture of this molecule, combining the chiral indanamine, a pyrimidine heterocycle, and a substituted cyclopentyl ring, results in a potent inhibitor of a critical cellular pathway, a strategy often inspired by the mechanisms of natural product inhibitors. google.com

The chirality of this compound is fundamental to its role as a building block, allowing for the stereoselective introduction of the indanamine moiety into a target molecule. In the synthesis of NAE inhibitors, the specific enantiomer, (1R,2S)-5-chloro-2-methoxyindan-1-amine, is used. google.comgoogleapis.com This ensures that the final, complex molecule has the precise three-dimensional geometry required for selective binding to the enzyme's active site. The synthesis of the chiral amine building block itself often starts from an achiral precursor, such as 6-chloro-1H-indene, which is converted to a chiral epoxide using an asymmetric epoxidation catalyst (e.g., the Jacobsen catalyst), thereby establishing the desired stereochemistry early in the synthetic sequence. google.comgoogleapis.com This control over stereochemistry is critical, as different enantiomers can have vastly different biological activities. nih.govresearchfloor.orglongdom.org

Role in Medicinal Chemistry Research Programs (excluding clinical, focus on SAR, target ID)

In medicinal chemistry, the indanamine scaffold serves as a valuable component for probing molecular interactions and optimizing ligand properties.

The rigid indanamine framework provides an excellent and fixed scaffold for conducting Structure-Activity Relationship (SAR) studies. By keeping the core indanamine structure constant, chemists can systematically modify other parts of the molecule to probe how these changes affect biological activity. In the context of E1 activating enzyme inhibitors, the 2-methoxyindan-1-amine group is attached to a heteroaryl core. google.com Modifications to the heteroaryl portion or other substituents, while retaining the indanamine for its crucial binding interactions, allow researchers to map the pharmacophore and optimize properties like potency and selectivity. The specific orientation of the amine on the rigid indane backbone helps to deconstruct the SAR by minimizing conformational ambiguity, a common challenge in more flexible molecules.

Table 2: Role of Indanamine in SAR Studies of Enzyme Inhibitors

Target Enzyme Family Scaffold Role of Indanamine Moiety SAR Focus
E1 Activating Enzymes Pyrimidine-based Provides key binding interactions via the amine group; rigid scaffold Modification of other substituents to improve potency and selectivity

The exploration of bioisosteric replacements for the indanamine moiety in specific drug discovery programs is not widely reported in the available literature. Bioisosterism is a common strategy in medicinal chemistry to improve a molecule's properties by replacing a functional group with another that has similar physical or chemical characteristics. While the indanamine scaffold itself is a valuable pharmacophore, research literature does not prominently feature studies where this specific moiety is systematically replaced by other groups to modulate activity or properties. The focus appears to be more on utilizing its existing favorable properties as a core building block rather than exploring its bioisosteric replacement.

Use in Focused Library Synthesis for Target Screening and Hit-to-Lead Optimization

A review of the scientific literature does not yield specific examples of this compound being utilized in the generation of focused compound libraries for the purposes of target screening or hit-to-lead optimization in drug discovery.

Application in Material Science Research

Currently, there is a lack of published research detailing the application of this compound in the field of material science.

Development of Chiral Polymers with Optical Activity

No specific studies detailing the use of this compound as a monomer or chiral directing agent for the synthesis of chiral polymers with optical activity were identified in the available literature.

Application in Chiral Recognition and Separation Technologies

There is no readily available information on the application of this compound in the development of chiral stationary phases for chromatography or other chiral recognition and separation technologies.

Stereoselective Reactions Employing this compound as a Substrate or Reactant

This compound has been effectively employed as a chiral auxiliary in stereoselective synthesis. A notable application is in the synthesis of a novel class of C1-symmetric, P-stereogenic monodentate phosphines. In this context, the amine serves as a crucial reactant that directs the stereochemical outcome of the reaction.

The synthesis involves the reaction of dichlorophenylphosphine (B166023) with this compound. This initial step forms an aminophosphine (B1255530) intermediate. Subsequent reaction with an organolithium reagent, followed by borane (B79455) protection, leads to the formation of two diastereomers of the P-stereogenic phosphine-borane complex. The inherent chirality of the methoxyindan-amine backbone directs the stereoselectivity of the nucleophilic substitution at the phosphorus center, resulting in a preferential formation of one diastereomer over the other.

The diastereomeric ratio of the resulting phosphine-borane products is a critical measure of the stereoselectivity of the reaction. The data below highlights the influence of the organolithium reagent on this ratio.

Table 1: Diastereomeric Ratios of Phosphine-Borane Complexes

Organolithium Reagent Diastereomeric Ratio (d.r.)
Methyllithium 75:25
n-Butyllithium 80:20

This stereoselective approach demonstrates the utility of this compound as a chiral director, enabling the synthesis of valuable P-stereogenic phosphines which are important ligands in asymmetric catalysis.

Computational Chemistry and Theoretical Investigations of 1r,2r 2 Methoxyindan 1 Amine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations of Ground State Geometries and Energetics

No published data were found regarding the DFT-optimized ground state geometry and energetics of (1R,2R)-2-methoxyindan-1-amine. Such studies would typically involve various functionals and basis sets to accurately predict bond lengths, bond angles, and dihedral angles, providing a foundational three-dimensional model of the molecule.

Calculation of Molecular Orbitals, Electrostatic Potentials, and Charge Distributions

Detailed analyses of the electronic landscape of this compound, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charge distributions, have not been reported. These calculations are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, ECD/ORD)

While computational prediction of spectroscopic data is a common practice to aid in experimental characterization, no theoretical spectra for this compound have been published. Such predictions for NMR chemical shifts, IR vibrational frequencies, and Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra would be invaluable for confirming the structure and stereochemistry of the compound.

Reaction Mechanism Studies and Transition State Identification

The reactivity of this compound in various chemical transformations remains computationally unexplored. There are no available studies that map out reaction pathways, identify transition state structures, and calculate activation energies for reactions involving this amine.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insight into the dynamic behavior of molecules in different environments.

Conformational Sampling and Dynamics in Solution and Different Solvents

There is a lack of published research on the conformational landscape and dynamic behavior of this compound in solution. MD simulations would be instrumental in understanding how the molecule explores different conformations over time and how solvent molecules influence its structure and flexibility. This information is particularly important for predicting its behavior in biological systems or as a component in materials.

Ligand-Protein Interaction Simulations (e.g., Docking, MD for Binding Modes and Stability)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a protein target. These methods are crucial for understanding the molecular basis of a drug's efficacy and for the rational design of more potent and selective molecules.

Molecular Docking: Docking studies predict the preferred orientation of a ligand when bound to a protein's active site. For this compound, docking simulations would typically be performed against relevant biological targets, such as monoamine transporters (e.g., DAT, NET, SERT), which are known to bind aminoindane derivatives. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses.

Illustrative Table of Ligand-Protein Interactions for an Indanamine Scaffold:

Interaction TypeProtein Residue (Example Target)Ligand MoietyTypical Distance (Å)
Hydrogen BondASP79Primary Amine (-NH2)1.8 - 2.5
Hydrophobic (π-π stacking)PHE320Indane Aromatic Ring3.5 - 4.5
Van der WaalsVAL82, ILE172Indane Alicyclic Ring< 4.0

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. Computational methods can model these effects, providing insights that are crucial for understanding a drug's behavior in a biological environment. The conformational profile of a peptide was shown to vary significantly in different solvents like chloroform, DMSO, methanol (B129727), and water. nih.gov

For this compound, the presence of both polar (amine and methoxy (B1213986) groups) and nonpolar (indane ring) moieties suggests that its conformation will be sensitive to the solvent environment. In polar solvents like water, the molecule is likely to adopt conformations that maximize the exposure of its polar groups to the solvent through hydrogen bonding. Conversely, in nonpolar environments, such as the lipid bilayer of a cell membrane, the molecule may adopt a more compact conformation to minimize the exposure of its polar groups.

Computational studies can simulate these effects by explicitly including solvent molecules in the calculations or by using implicit solvent models. These simulations can predict changes in dihedral angles and intramolecular distances, providing a detailed picture of the conformational landscape in different environments.

Predictive Modeling of Pharmacological Relevant Properties (In Silico)

In silico predictive modeling plays a vital role in the early stages of drug discovery by estimating the pharmacokinetic properties of a compound before it is synthesized. This helps in prioritizing candidates with a higher probability of success.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and in vivo efficacy of a drug. Various computational models are available to predict these properties based on the molecular structure.

Illustrative Predicted ADME Properties for this compound:

ADME ParameterPredicted ValueImplication
logP (Octanol-Water Partition Coefficient)2.0 - 2.5Good balance between solubility and permeability.
Aqueous Solubility (logS)-2.5 to -3.5Moderately soluble.
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross the BBB, suitable for CNS targets.
CYP2D6 InhibitionPotential InhibitorMay have drug-drug interactions.

These predictions are typically generated using software that employs quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The indanamine scaffold can be used as a query in these screenings to find novel compounds with similar structural features but potentially improved properties. Structure-based virtual screening of extensive chemical libraries has proven effective in discovering new ligands for various targets. researchgate.netnih.gov

Ligand-based virtual screening can also be employed, where a known active molecule like this compound is used as a template to search for structurally similar compounds. Furthermore, the indanamine scaffold can serve as a starting point for de novo ligand design, where new molecules are built atom-by-atom within the binding site of the target protein.

QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indanamine analogs, a QSAR model could be developed to predict their affinity for a specific target, such as the dopamine (B1211576) transporter.

The process involves calculating a set of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound in a training set with known biological activities. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the activity. This model can then be used to predict the activity of new, untested indanamine analogs.

Example QSAR Equation for Indanamine Analogs (Illustrative):

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * H-bond_Donors + constant

This hypothetical equation suggests that higher lipophilicity and more hydrogen bond donors, combined with a lower molecular weight, might lead to higher inhibitory activity.

Force Field Development and Validation for Indanamine Derivatives

The accuracy of molecular mechanics simulations, such as MD, is highly dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms. While general-purpose force fields like AMBER and CHARMM exist, they may not always accurately represent the specific conformational and energetic properties of novel chemical scaffolds like substituted indanes. nih.govyoutube.com

Therefore, the development and validation of specific force field parameters for indanamine derivatives may be necessary to achieve high-accuracy simulation results. This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on smaller fragments of the molecule or on the entire molecule to obtain reference data, such as conformational energies, bond lengths, bond angles, and dihedral angles.

Parameter Fitting: The force field parameters (e.g., force constants, equilibrium values, partial atomic charges) are then adjusted to reproduce the QM reference data.

Validation: The new force field is validated by comparing simulation results with experimental data (if available) or with higher-level QM calculations for larger systems or different properties not used in the fitting process.

The development of a dedicated force field for indanamine derivatives would enable more reliable and predictive computational studies on this important class of compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 1r,2r 2 Methoxyindan 1 Amine

Chiroptical Spectroscopy for Absolute Configuration Confirmation and Enantiomeric Purity Assessment

Chiroptical methods are indispensable for studying chiral molecules as they respond differently to left- and right-circularly polarized light, providing information on the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of circularly polarized light by a chiral molecule. researchgate.net The resulting spectrum, which plots the difference in absorption (Δε) against wavelength, is highly sensitive to the molecule's absolute configuration. For (1R,2R)-2-methoxyindan-1-amine, the ECD spectrum provides a unique spectroscopic fingerprint.

The primary application of ECD in this context is the unambiguous assignment of the absolute stereochemistry. chiralabsxl.com This is typically achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. Quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum for a specific stereoisomer (e.g., the (1R,2R) configuration). A match between the experimental and calculated spectra, particularly in the signs and positions of the Cotton effects (the characteristic peaks and troughs), provides definitive proof of the absolute configuration. acs.org The ECD spectrum for the opposite enantiomer, (1S,2S)-2-methoxyindan-1-amine, would be a perfect mirror image. chiralabsxl.com

Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A pure sample of this compound will show a maximum ECD signal, while a racemic mixture (a 50:50 mix of the (1R,2R) and (1S,2S) enantiomers) will be ECD silent. This relationship allows for the precise determination of enantiomeric purity.

Table 1: Hypothetical comparison of experimental and calculated ECD data for the stereochemical assignment of this compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net This technique is complementary to ECD and provides valuable information about a molecule's stereochemistry. researchgate.net An ORD spectrum is a plot of specific rotation [α] versus wavelength. vlabs.ac.in

For a chiral compound like this compound that contains a chromophore (the benzene (B151609) ring), the ORD curve will be anomalous, displaying peaks and troughs known as the Cotton effect in the region of electronic absorption. vlabs.ac.in The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. slideshare.net The shape and sign of the ORD curve serve as a characteristic signature, allowing for the confirmation of stereochemistry by comparison with known standards or theoretical models. While modern analyses often favor ECD for its clearer resolution of individual electronic transitions, ORD remains a valuable and historically significant tool for stereochemical elucidation. acs.org

Table 2: Illustrative Optical Rotatory Dispersion data for this compound, demonstrating the change in specific rotation with wavelength.

High-Resolution Mass Spectrometry for Metabolite Identification and Mechanistic Studies (Pre-clinical/in vitro)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern drug metabolism studies, providing highly accurate mass measurements that enable the determination of elemental compositions for parent drugs and their metabolites. pharmaron.combioanalysis-zone.com

When analyzing this compound, HRMS coupled with tandem mass spectrometry (MS/MS) is used to identify potential metabolites and elucidate their structures. Based on its chemical structure, several Phase I metabolic transformations can be predicted, including:

O-demethylation: Loss of the methyl group from the methoxy (B1213986) ether.

Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene ring.

N-deamination: Removal of the amine group, often followed by oxidation.

Hydroxylation of the aliphatic ring: Addition of a hydroxyl group to the five-membered ring.

HRMS can detect these metabolites by identifying their unique and highly accurate mass-to-charge ratios (m/z). Subsequent MS/MS experiments are performed where the metabolite ion is isolated and fragmented. The resulting fragmentation pattern provides structural information that helps pinpoint the site of metabolic modification. nih.gov For example, a mass shift of -14.01565 Da from the parent compound would indicate O-demethylation, and the fragmentation pattern of the resulting metabolite would confirm the loss from the methoxy group.

Table 3: Predicted metabolites of this compound and their characteristic mass data for HRMS analysis.

In vitro models, such as human liver microsomes or hepatocytes, are used to study the metabolic fate of new chemical entities. nih.govnih.gov In such studies, this compound would be incubated with the biological matrix, and samples would be collected over a time course.

Liquid Chromatography-HRMS (LC-HRMS) is then used to monitor the reaction. This setup allows for the separation of the parent compound from its metabolites, followed by their detection and quantification. By tracking the decrease in the parent compound's signal and the corresponding increase in metabolite signals over time, researchers can determine the rate of metabolism and identify the major metabolic pathways. This information is crucial for predicting the compound's pharmacokinetic profile and identifying potential metabolic liabilities early in the drug discovery process.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for full characterization.

1D NMR (¹H and ¹³C): Provides fundamental information. The ¹H NMR spectrum gives the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which reveals adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments.

2D COSY (Correlation Spectroscopy): This experiment maps out all the proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the indane ring system.

2D HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling definitive assignment of the carbon signals.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting fragments of the molecule, for instance, by showing a correlation from the methoxy protons to the C2 carbon.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the relative stereochemistry. The NOE effect is a through-space interaction between protons that are close to each other (typically <5 Å). For the (1R,2R) isomer, which has a trans configuration, a strong NOE correlation would be expected between the proton at C1 and the proton at C2, as they are on the same face of the five-membered ring. This correlation would be absent in the cis isomer. isibugs.orgresearchgate.net

To assess enantiomeric purity, NMR can be used with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). nih.govunipi.it A CDA reacts with both enantiomers of the amine to form a pair of diastereomers, which will have distinct and separable signals in the NMR spectrum. wikipedia.orgrsc.org The integration of these signals allows for the precise calculation of the enantiomeric ratio.

Table 4: Representative (hypothetical) NMR data for confirming the structure and stereochemistry of this compound.

Chromatography-based Methods for Enantioselective Analysis

Chromatographic techniques are essential for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol (B129727). chromatographyonline.comnih.gov The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid analyses without sacrificing efficiency, making SFC faster than traditional High-Performance Liquid Chromatography (HPLC). afmps.be

For the enantioselective analysis of this compound, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and often provide excellent enantioselectivity for a broad range of compounds. nih.gov By developing an optimized SFC method, baseline separation of the (1R,2R) and (1S,2S) enantiomers can be achieved, enabling precise quantification of enantiomeric excess (ee). chromatographyonline.com

Table 4: Typical Method Parameters for Chiral SFC Analysis

Parameter Value/Type
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO₂ / Methanol (e.g., 80:20 v/v) with additive (e.g., 0.1% Isopropylamine)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C

| Detection | UV at 220 nm |

Gas Chromatography (GC) is another highly effective technique for chiral separations, particularly for volatile or semi-volatile amines. For compounds like this compound, derivatization is often required to improve thermal stability and chromatographic peak shape. epa.gov A common approach is acylation, for example, to form the N-trifluoroacetyl (TFA) derivative. wiley.com

The derivatized amine is then analyzed on a GC column containing a chiral stationary phase, frequently based on cyclodextrin (B1172386) derivatives. wiley.com The differential interaction between the two enantiomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of interaction, can be determined by performing analyses at different temperatures, providing insight into the mechanism of chiral recognition. wiley.com

Table 5: Example GC Parameters for Chiral Analysis of a Derivatized Indanamine

Parameter Value/Type
Column Cyclodextrin-based Chiral Capillary Column (e.g., 30m x 0.25mm)
Analyte Form N-trifluoroacetyl derivative
Carrier Gas Hydrogen or Helium
Inlet Temperature 250 °C
Oven Program Isothermal at 150 °C
Detector Flame Ionization Detector (FID)

| Expected Result | Baseline separation of the (1R,2R) and (1S,2S) enantiomers. |

No Publicly Available Research on this compound as a Chiral Derivatization Reagent for Enhanced Separability

Following a comprehensive and exhaustive search of publicly available scientific literature, patents, and academic databases, no specific information, research articles, or data could be found regarding the development and use of This compound as a chiral derivatization reagent for the purpose of enhancing the separability of enantiomers.

The performed searches, which included targeted queries for the synthesis of chiral derivatization reagents from this specific compound and its application in analytical techniques such as HPLC for separating enantiomeric mixtures, did not yield any relevant results. Broader searches on the use of the indane scaffold in chiral applications primarily point to the use of related compounds, such as cis-1-aminoindan-2-ol, as chiral auxiliaries and ligands in asymmetric synthesis. This application is fundamentally different from that of a chiral derivatization reagent, which is used to form diastereomers from an existing enantiomeric mixture for analytical separation.

The absence of any documented research in this specific area prevents the generation of a scientifically accurate and informative article on the "Development of Chiral Derivatization Reagents for Enhanced Separability" based on this compound, as requested. The creation of such an article would necessitate the fabrication of research findings and data, which is not feasible.

Therefore, the requested article on the advanced spectroscopic and analytical characterization techniques focusing on the development of chiral derivatization reagents from this compound cannot be provided.

Mechanistic Biochemical and Pharmacological Research Pre Clinical/in Vitro Focus

Target Identification and Validation Strategies

The initial phase of understanding the pharmacological potential of a compound like (1R,2R)-2-methoxyindan-1-amine involves identifying its biological targets. This is achieved through a series of in vitro assays designed to measure the interaction of the compound with various known and potential cellular components.

Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. These assays measure the strength of the interaction between a ligand (the compound being tested) and a receptor. Radioligand binding studies are a common and highly sensitive method used for this purpose.

In these studies, a radiolabeled ligand (a known compound that binds to the target receptor with high affinity and specificity) is incubated with a preparation of membranes from cells or tissues that express the receptor of interest. The test compound, this compound, would be added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. From the IC₅₀ value, the inhibition constant (Kᵢ) can be calculated, which represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

For a compound with a structure related to other centrally active agents, a screening panel would typically include a wide range of G-protein coupled receptors (GPCRs), such as dopamine (B1211576), serotonin (B10506), adrenergic, and muscarinic receptors, as well as ligand-gated ion channels.

Table 1: Illustrative Receptor Binding Affinity Profile for a Hypothetical Indanamine Derivative

Receptor SubtypeRadioligandKᵢ (nM)
Dopamine D₂[³H]SpiperoneData Not Available
Serotonin 5-HT₂ₐ[³H]KetanserinData Not Available
Norepinephrine Transporter (NET)[³H]NisoxetineData Not Available
Serotonin Transporter (SERT)[³H]CitalopramData Not Available
Dopamine Transporter (DAT)[³H]WIN 35,428Data Not Available

This table is a template illustrating the type of data generated from radioligand binding assays. Specific data for this compound is not currently available in the public domain.

Enzyme inhibition assays are crucial to determine if a compound interferes with the activity of specific enzymes. For a molecule with a potential to act on the central nervous system, monoamine oxidases (MAO-A and MAO-B) are key targets. MAOs are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain.

In vitro MAO inhibition assays typically use a purified enzyme source and a substrate that produces a detectable signal upon enzymatic conversion. The ability of this compound to inhibit MAO-A and MAO-B would be assessed by measuring the reduction in the rate of substrate conversion in the presence of varying concentrations of the compound. The concentration that causes 50% inhibition of the enzyme activity is the IC₅₀ value.

Furthermore, assessing the inhibitory potential against cytochrome P450 (CYP450) enzymes is a critical part of pre-clinical drug development. CYP450 enzymes are a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes can lead to drug-drug interactions. Standard in vitro assays use human liver microsomes or recombinant CYP enzymes and specific substrates for each major isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The IC₅₀ values for the inhibition of each isoform by this compound would be determined.

Table 2: Hypothetical Enzyme Inhibition Profile

EnzymeSubstrateIC₅₀ (µM)
MAO-AKynuramineData Not Available
MAO-BBenzylamineData Not Available
CYP2D6DextromethorphanData Not Available
CYP3A4MidazolamData Not Available

This table illustrates the format for presenting enzyme inhibition data. Specific data for this compound is not publicly available.

Ion channels are critical for neuronal excitability and signaling. Compounds that modulate the activity of ion channels can have profound effects on the nervous system. Cell-based assays are used to investigate the effect of compounds on the function of various ion channels, such as sodium, potassium, and calcium channels.

These assays often use cell lines that are genetically engineered to express a specific ion channel. The activity of the channel can be measured using techniques like patch-clamp electrophysiology, which directly measures the flow of ions across the cell membrane, or by using fluorescent dyes that are sensitive to changes in membrane potential or intracellular ion concentrations. The effect of this compound would be evaluated by its ability to either block or potentiate the ion flow through these channels.

Once a compound's binding affinity to a receptor is established, it is essential to determine its functional activity – whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

Reporter gene assays are a common method for assessing the functional activity at GPCRs. In these assays, cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to the receptor's signaling pathway. When an agonist binds to the receptor, it initiates a signaling cascade that leads to the expression of the reporter gene, which can be easily measured. The ability of this compound to stimulate or block this response would determine its functional profile.

Other cell-based functional assays can measure downstream signaling events more directly, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Molecular Mechanism of Action Elucidation

Understanding how a compound interacts with its target at a molecular level is crucial for rational drug design and for predicting its pharmacological effects.

Receptor ligands can bind to two main types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous ligand. Competitive antagonists also bind to this site. Allosteric sites are topographically distinct from the orthosteric site. Ligands that bind to allosteric sites are called allosteric modulators. They can be positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce the effect of the endogenous ligand.

Distinguishing between allosteric and orthosteric binding is important as allosteric modulators can offer greater receptor subtype selectivity and a more nuanced modulation of receptor function.

Specialized binding and functional assays can be designed to determine if this compound acts via an allosteric or orthosteric mechanism. For example, in a radioligand binding assay, an allosteric modulator will affect the binding of the orthosteric radioligand in a non-competitive manner, often by changing the affinity (Kᵢ) or the maximum number of binding sites (Bₘₐₓ) of the radioligand, rather than simply competing for the same site. Functional assays can also reveal the characteristic "saturable" effect of allosteric modulators on the dose-response curve of an orthosteric agonist.

Ligand-Gated Ion Channel Gating Modulation and Kinetics

Currently, there is a notable absence of publicly available scientific literature detailing the specific modulatory effects of this compound on the gating mechanisms and kinetics of ligand-gated ion channels. While the broader class of indanamine derivatives has been explored for various central nervous system targets, dedicated research elucidating the direct interaction of this specific stereoisomer with channels such as nicotinic acetylcholine, GABA-A, or glutamate (B1630785) receptors has not been reported. Consequently, data on its potential to act as a positive or negative allosteric modulator, an open-channel blocker, or its influence on channel desensitization rates remains unavailable.

Signal Transduction Pathway Investigation (Cell-free or in vitro cell models)

Investigations into the influence of this compound on intracellular signal transduction pathways in cell-free or in vitro cell models are not documented in the current body of scientific research. Studies that would clarify its impact on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways, or its ability to modulate the activity of key protein kinases and phosphatases, have not been published. Therefore, its mechanism of action at the level of downstream cellular signaling remains to be elucidated.

Investigation of Protein-Ligand Interaction Interfaces

Detailed molecular studies, such as X-ray crystallography, NMR spectroscopy, or computational docking simulations, aimed at characterizing the specific protein-ligand interaction interfaces for this compound are not present in the available literature. As a result, the precise binding site and the key amino acid residues involved in the interaction with any putative protein target are unknown. Such studies would be crucial for a comprehensive understanding of its pharmacological activity at a molecular level.

Structure-Activity Relationship (SAR) Studies on Indanamine Analogs

While specific SAR studies on a series of directly related analogs of this compound are not extensively documented, the broader class of indanamine and indanone derivatives has been the subject of research, providing some general insights into the structural requirements for activity at various biological targets.

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design and synthesis of derivatives based on the indanamine scaffold have been pursued to explore their potential as therapeutic agents. For instance, modifications to the aromatic ring, the amino group, and the substituents on the indane nucleus have been systematically investigated in other series of indanamine and indanone compounds to probe the structural requirements for desired biological activities. These efforts often aim to enhance potency, selectivity, and pharmacokinetic properties. However, a dedicated synthetic effort focused on exploring the SAR of this compound through systematic structural modifications is not described in the current literature.

Correlation of Structural Modifications with In Vitro Biological Activity and Selectivity

For the broader class of indanone derivatives, correlations between structural modifications and in vitro biological activity have been established. For example, in a series of 2-benzylidene-1-indanone (B110557) derivatives, substitutions on both the A-ring (the indanone part) and the B-ring (the benzylidene part) have been shown to significantly influence their inhibitory potency against enzymes like monoamine oxidase (MAO). Specifically, the presence of a 5-hydroxy group on the A-ring and halogen or methyl groups on the B-ring was found to result in high-potency MAO-B inhibition. researchgate.net While these findings are for a different subclass of indane-related compounds, they highlight the sensitivity of biological activity to subtle structural changes within this general scaffold.

The following table summarizes the MAO-B inhibitory activity for a selection of 2-benzylidene-1-indanone derivatives, illustrating the impact of different substituents.

CompoundA-Ring SubstitutionB-Ring SubstitutionMAO-B IC50 (µM)
1 5-OH4-F<0.1
2 5-OH4-Cl<0.1
3 5-OH4-CH3<0.1
4 H4-F0.255
5 H4-Cl0.133

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For classes of compounds acting on central nervous system targets, pharmacophore models often include features such as aromatic rings, hydrogen bond donors and acceptors, and hydrophobic centers.

While a specific pharmacophore model for this compound and its direct analogs is not available, general pharmacophore models for ligands targeting CNS receptors, such as dopamine and serotonin receptors, have been developed. These models typically highlight the importance of an aromatic moiety and a basic nitrogen atom, features present in the indanamine scaffold. Ligand-based drug design based on such models can guide the development of new molecules with desired activities by ensuring they possess the key pharmacophoric features arranged in the correct spatial orientation.

Metabolic Pathways and Enzyme Systems (In Vitro Studies)

Extensive searches of scientific literature and databases have revealed a significant lack of specific preclinical in vitro data on the metabolic pathways and enzyme systems involved in the biotransformation of this compound. While general principles of drug metabolism are well-established, detailed experimental results for this particular compound are not publicly available. Research on structurally related aminoindane derivatives can offer some predictive insights, but direct extrapolation is not a substitute for empirical data.

Identification of Phase I and Phase II Metabolites using Microsomal Preparations and Hepatocytes

No specific studies detailing the Phase I and Phase II metabolites of this compound using human liver microsomes or hepatocytes have been identified in the public domain. Phase I reactions, typically mediated by cytochrome P450 (CYP) enzymes, often involve oxidation, reduction, or hydrolysis to introduce or expose functional groups. For a compound like this compound, potential Phase I metabolic pathways could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the indan (B1671822) ring system, or deamination of the primary amine.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases, UGTs), sulfation (mediated by sulfotransferases, SULTs), and acetylation (mediated by N-acetyltransferases, NATs). Given the presence of a primary amine, N-acetylation and N-glucuronidation would be plausible Phase II pathways.

A study on the related compound 2-aminoindane (2-AI) found that it was largely unmetabolized in pooled human liver microsomes (pHLM), suggesting limited Phase I metabolism. However, in incubations with pooled human liver S9 fraction (pS9), which contains both microsomal and cytosolic enzymes, an acetylated conjugate of 2-AI was formed. researchgate.netnih.gov This suggests that for some aminoindanes, Phase II metabolism, specifically N-acetylation, may be a significant clearance pathway. It is conceivable that this compound could follow a similar metabolic fate, though the presence of the methoxy group might also allow for Phase I O-demethylation prior to conjugation.

Without dedicated experimental data, the specific metabolites of this compound remain speculative.

Enzyme Kinetics of Biotransformation Reactions (e.g., inhibition constants)

There is no available information on the enzyme kinetics of the biotransformation of this compound. Key kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and inhibition constants (Ki) have not been reported. Such data would be crucial for understanding the efficiency of its metabolism and its potential to interact with other drugs.

For context, studies on other amine-containing stimulants have determined inhibition constants for various CYP enzymes. For example, some amine stimulants have been shown to be potent inhibitors of CYP2D6. nih.gov However, these findings cannot be directly applied to this compound without specific experimental validation.

Interactive Data Table: Hypothetical Enzyme Inhibition Constants

The following table is a hypothetical representation of the type of data that would be generated from in vitro enzyme inhibition studies. No actual data for this compound is available.

Enzyme Inhibition Constant (Ki) (µM) Type of Inhibition
CYP1A2 Data not available Data not available
CYP2B6 Data not available Data not available
CYP2C9 Data not available Data not available
CYP2C19 Data not available Data not available
CYP2D6 Data not available Data not available

Inhibition/Induction of Metabolic Enzymes by this compound

No studies have been published that investigate the potential of this compound to inhibit or induce the expression of metabolic enzymes.

Inhibition: Inhibition of metabolic enzymes, particularly CYP450 enzymes, is a significant cause of drug-drug interactions. nih.gov Primary amines are known to sometimes form inhibitory complexes with CYP enzymes. simpleandpractical.com Without experimental data, it is unknown whether this compound acts as a reversible, irreversible, or mechanism-based inhibitor of any key drug-metabolizing enzymes.

Induction: Induction of metabolic enzymes can lead to increased clearance of co-administered drugs, potentially reducing their efficacy. nih.gov The potential for this compound to act as an inducer of enzymes like CYP1A2, CYP2B6, or CYP3A4, typically evaluated in cultured human hepatocytes, has not been reported.

Interactive Data Table: Hypothetical Metabolic Enzyme Induction Potential

The following table is a hypothetical representation of the type of data that would be generated from in vitro enzyme induction studies. No actual data for this compound is available.

Enzyme Fold Induction vs. Vehicle Control EC50 (µM)
CYP1A2 Data not available Data not available
CYP2B6 Data not available Data not available

Future Research Directions and Unexplored Avenues for 1r,2r 2 Methoxyindan 1 Amine

Development of Novel Stereoselective Synthetic Pathways

While classical methods for the synthesis of chiral amines exist, the development of more efficient, sustainable, and versatile stereoselective pathways is a paramount objective. Future research should pivot towards cutting-edge catalytic systems that offer improvements in yield, enantioselectivity, and environmental impact.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. nih.govpharmasalmanac.com Enzymes operate under mild conditions, often in aqueous media, and exhibit exceptional stereoselectivity, which can simplify purification processes and reduce waste. pharmasalmanac.combohrium.com

The application of amine transaminases (ATAs) presents a particularly promising avenue. rsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, generating a chiral amine with high enantiomeric purity. mdpi.com A potential biocatalytic route to (1R,2R)-2-methoxyindan-1-amine could involve the asymmetric amination of 2-methoxy-1-indanone. Protein engineering techniques, such as directed evolution and computational redesign, could be employed to tailor ATAs with improved activity and selectivity for this specific substrate. nih.govnih.gov Wild-type transaminases are often limited to small aliphatic amines, but extensive protein engineering has successfully created variants that can accommodate bulky, aromatic substrates. nih.gov

Other enzyme classes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), also offer viable strategies for the asymmetric synthesis of chiral amines and could be explored for this specific target. bohrium.comfrontiersin.org Enzyme immobilization is another key strategy that enhances the industrial feasibility of biocatalysis by allowing for enzyme recovery, reuse, and integration into continuous processes. nih.gov

Table 1: Potential Biocatalytic Approaches for this compound Synthesis
Enzyme ClassReaction TypePotential SubstrateKey AdvantagesResearch Focus
Amine Transaminase (ATA)Asymmetric Amination2-methoxy-1-indanoneHigh stereoselectivity, mild conditions. rsc.orgEnzyme engineering for enhanced substrate acceptance and stability. nih.gov
Imine Reductase (IRED)Reductive Amination2-methoxy-1-indanone + Amine SourceHigh conversion rates, broad substrate scope. frontiersin.orgDiscovery and engineering of IREDs with specific (1R,2R) selectivity.
Amine Dehydrogenase (AmDH)Reductive Amination2-methoxy-1-indanone + Ammonia (B1221849)Direct amination without an organic amine donor. bohrium.comDevelopment of robust AmDHs and efficient cofactor regeneration systems.

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior process control, and greater scalability. bohrium.comresearchgate.net The application of flow chemistry to the asymmetric synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel bond formations under exceptionally mild conditions. dntb.gov.ua This strategy could unlock new synthetic routes to this compound or its derivatives that are inaccessible through traditional thermal methods.

Future research could explore the use of photoredox catalysis for the stereoselective construction of the chiral centers on the indane scaffold. For example, protocols involving the stereoselective addition of carbon-centered radicals to chiral imines have been developed for the synthesis of unnatural α-amino acids. rsc.org A similar strategy could be envisioned where a photogenerated radical adds to an imine precursor derived from the indanone core, guided by a chiral catalyst or auxiliary to establish the desired (1R,2R) stereochemistry. This approach could provide a flexible and powerful method for generating a library of structurally diverse indanamine analogs for biological screening.

Exploration of New Biological Targets and Mechanisms of Action

Identifying the molecular targets of a compound is crucial for understanding its biological activity and therapeutic potential. Modern drug discovery has increasingly adopted unbiased, system-wide approaches to complement traditional target-based methods. nih.gov Applying these strategies to this compound could reveal previously unknown biological functions.

Phenotypic screening involves testing a compound's effect on cellular or organismal behavior without a preconceived notion of its molecular target. This unbiased approach is a powerful tool for discovering compounds with novel mechanisms of action. nih.gov

A future research direction would be to screen this compound and a library of its derivatives across a diverse panel of human cell lines representing various disease states (e.g., cancer, neurodegeneration, metabolic disorders). High-content imaging and other advanced cellular analysis techniques can be used to monitor a wide array of phenotypic changes, such as cell morphology, proliferation, differentiation, and the expression of specific biomarkers. nih.gov A positive "hit" in a phenotypic screen—for example, the selective induction of apoptosis in a cancer cell line—would provide the starting point for subsequent target deconvolution studies.

Chemical proteomics is a powerful set of techniques used to identify the direct protein binding partners of a small molecule within the complex environment of a cell. nih.govnih.gov This approach can provide direct evidence of a compound's molecular target(s) and shed light on its mechanism of action.

To apply this to this compound, a research strategy would involve synthesizing a derivative of the compound that incorporates a tag for affinity purification (e.g., biotin) and a photoreactive group for covalent cross-linking. nih.gov This trifunctional probe would be incubated with live cells or cell lysates. Upon photoactivation, the probe would covalently bind to its protein targets. These protein-probe complexes could then be isolated using the affinity tag and the captured proteins identified by mass spectrometry. nih.govplos.org This pharmaco-interactome can reveal not only high-affinity targets but also potential off-targets, providing a comprehensive map of the compound's interactions within the proteome. nih.gov

Table 2: Proteomic Strategies for Target Identification of this compound
TechniqueMethodologyRequired Molecular ToolInformation Gained
Affinity Purification-Mass Spectrometry (AP-MS)A tagged version of the compound is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. nih.govBiotinylated derivative of this compound.Identification of direct and indirect binding partners; protein complexes.
Photo-Affinity Labeling (PAL)A probe with a photoreactive group covalently links to target proteins upon UV irradiation, enabling capture and identification. nih.govDerivative with a photoreactive group (e.g., diazirine) and an affinity tag.Direct identification of binding targets in a cellular context.
Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized against heat-induced denaturation.The unmodified this compound compound.Confirmation of target engagement in intact cells and tissues without chemical modification.

Application in Chemical Biology as a Research Probe

The development of sophisticated molecular tools is essential for dissecting complex biological pathways. The intrinsic properties of this compound, such as its fixed conformation and defined stereochemistry, make it an excellent candidate for development into a chemical probe. Chiral amines are foundational motifs in a vast number of bioactive compounds and pharmaceuticals, underscoring their relevance in molecular recognition at biological interfaces. nih.govnih.govopenaccessgovernment.org

Future research could focus on derivatizing the this compound core with reporter tags, such as fluorescent dyes or biotin, to create probes for target identification and validation. By attaching a photo-activatable cross-linking group, researchers could design probes capable of covalently binding to their target proteins upon irradiation, allowing for the isolation and identification of previously unknown binding partners. The rigid indane backbone would serve to present these functionalities in a sterically defined manner, potentially leading to high-selectivity probes for studying protein-ligand interactions in their native cellular environment.

Advanced Computational Modeling and Artificial Intelligence in Drug Design

Recent advances in computational power and artificial intelligence are revolutionizing the drug discovery process. These technologies offer the potential to rapidly explore chemical space, predict molecular properties, and design novel therapeutic agents with greater efficiency.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Machine learning (ML) algorithms can significantly enhance the predictive power of QSAR models. nih.gov For this compound, a systematic medicinal chemistry campaign could generate a focused library of analogues. Experimental data from this library could then be used to train ML models, including deep neural networks, to predict the activity of virtual compounds.

Chirality-aware ML models, which can interpret the three-dimensional nature of molecules, would be particularly crucial. nih.govyoutube.comresearchgate.net Such models could identify subtle structural modifications to the indanamine scaffold that lead to significant improvements in potency or selectivity, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery cycle.

De novo drug design involves the generation of novel molecular structures from scratch using computational algorithms. frontiersin.org Generative AI models can be trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. The this compound scaffold could be used as a starting point or a constraint in these generative processes.

By providing the model with the indanamine core and a desired set of properties (e.g., high affinity for a specific target, favorable ADMET profile), these algorithms could design novel, synthetically accessible, and patentable molecules. mdpi.comchemrxiv.org This approach moves beyond simple analogue generation to explore entirely new regions of chemical space, potentially leading to the discovery of first-in-class therapeutics built around this privileged chiral scaffold.

Understanding the precise dynamics of how a ligand binds to and unbinds from its target protein is critical for designing effective drugs. Conventional molecular dynamics (MD) simulations are often too computationally expensive to capture these events, which can occur on microsecond to second timescales. nih.gov

Enhanced sampling methods, such as metadynamics, accelerated MD (aMD), and Gaussian accelerated MD (GaMD), can overcome these limitations by applying a biasing potential to accelerate the exploration of conformational space. researchgate.netfrontiersin.orgdovepress.comresearchgate.net These techniques could be applied to simulate the binding process of this compound or its derivatives to a target of interest. The resulting trajectories would provide invaluable, atomistic-level insights into the binding pathway, the structure of intermediate states, and the calculation of binding affinities and kinetic rates, guiding further rational drug design efforts.

Integration of this compound in Nanoscience and Smart Materials

The transfer of chirality from the molecular level to the nanoscale can produce materials with unique and highly desirable properties. acs.orgacs.org The defined stereochemistry of this compound makes it an attractive building block for the bottom-up construction of novel chiral nanomaterials and smart materials.

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions. Chiral small molecules can act as triggers or templates to guide the formation of complex, chiral supramolecular assemblies. nih.govnih.gov

Future research could explore the ability of this compound and its derivatives to self-assemble into higher-order structures like helical fibers, nanotubes, or chiral vesicles. The amine functionality could be used to form hydrogen bonds or electrostatic interactions that drive the assembly process. The resulting chiral nanostructures could have applications in areas such as asymmetric catalysis, chiral sensing, and chiroptical materials. optica-opn.orgbath.ac.ukmdpi.com The ability to control the handedness of these materials at the nanoscale by starting with a specific enantiomer of the indanamine building block is a particularly powerful concept in modern materials science.

Conclusion and Broader Impact on Chemical Science

Summary of Key Research Contributions related to (1R,2R)-2-methoxyindan-1-amine

Direct and extensive research focusing solely on this compound is not widely available in the current body of scientific literature. However, its structural relationship to the well-studied 1-aminoindan-2-ol framework allows for inferences regarding its potential applications and significance. The primary contributions in the broader field of chiral indanamines that provide a context for understanding the potential of this compound lie in their application as chiral auxiliaries and as building blocks in the synthesis of pharmaceuticals. For instance, the diastereomeric cis-1-aminoindan-2-ol has been famously incorporated into the structure of the HIV protease inhibitor Indinavir. This highlights the pharmaceutical relevance of the indanamine scaffold.

Conformational analyses of substituted 2-aminoindans have been conducted to understand their interactions with biological targets, such as dopamine (B1211576) receptors. These studies have shown that the conformational preferences of the amino group (axial vs. equatorial) can significantly influence biological activity. While specific conformational studies on this compound are not readily found, the principles from these related studies would be directly applicable to understanding its stereochemistry and potential biological interactions.

The synthesis of chiral indanones, which are precursors to indanamines, is a well-developed area of research. Various stereoselective methods have been established to produce these key intermediates. The synthesis of this compound would likely proceed from a corresponding chiral indanone or through the diastereoselective modification of a precursor like (1R,2R)-1-aminoindan-2-ol.

Perspectives on the Enduring Significance of Chiral Amines in Chemical Research

Chiral amines are of paramount importance in modern chemical science, a fact underscored by their prevalence in pharmaceuticals, agrochemicals, and as catalysts in asymmetric synthesis. chiralpedia.comrsc.org It is estimated that a significant percentage of small-molecule drugs contain a chiral amine moiety. The stereochemistry of these amines is often crucial for their biological activity, as different enantiomers can have vastly different pharmacological and toxicological profiles.

The enduring significance of chiral amines stems from several key roles they play in chemistry:

Building Blocks for Biologically Active Molecules: Chiral amines are fundamental components of a vast array of natural products and synthetic drugs. Their ability to form key hydrogen bonds and participate in specific receptor-ligand interactions makes them indispensable in medicinal chemistry.

Chiral Resolving Agents: The basic nature of amines allows them to form diastereomeric salts with chiral acids. This property is widely exploited in the classical resolution of racemic mixtures, a technique that remains relevant in both academic and industrial settings for obtaining enantiomerically pure compounds. acs.orgresearchgate.net

Chiral Auxiliaries and Ligands: Chiral amines and their derivatives are frequently used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. They can also serve as chiral ligands for metal catalysts, enabling a wide range of enantioselective transformations.

Organocatalysis: In recent years, chiral amines have emerged as powerful organocatalysts, driving a variety of asymmetric reactions. This has opened up new avenues for metal-free and more sustainable synthetic methodologies.

The continuous demand for enantiomerically pure compounds in various fields ensures that the development of new methods for the synthesis and application of chiral amines will remain a vibrant area of research.

Identification of Current Gaps and Future Challenges in Indanamine Research

While the indane scaffold is recognized as a privileged structure in medicinal chemistry, research on specific, functionalized derivatives like this compound appears to be an area with significant room for exploration. The current gaps and future challenges in indanamine research can be summarized as follows:

Exploration of Structure-Activity Relationships: There is a need for a more systematic exploration of how different substitution patterns on the indane ring and the amino group affect biological activity. For instance, a comprehensive study on the impact of substituents at the 2-position, such as the methoxy (B1213986) group in the title compound, on various pharmacological targets is currently lacking.

Development of Novel Synthetic Methodologies: While general methods for the synthesis of chiral indanones and aminoindanes exist, the development of highly efficient and stereoselective routes to specific, multi-substituted derivatives remains a challenge. Future research should focus on developing catalytic asymmetric methods that provide access to a wider diversity of indanamine structures with high enantiomeric purity.

Applications in Materials Science: The rigid bicyclic structure of the indane core suggests potential applications in materials science, for example, as chiral monomers in polymer synthesis or as components of liquid crystals. This is an area that remains largely unexplored.

Computational and Spectroscopic Studies: Detailed computational and spectroscopic studies on a wider range of indanamine derivatives are needed to provide a deeper understanding of their conformational preferences and stereoelectronic properties. This knowledge is crucial for the rational design of new catalysts, ligands, and therapeutic agents.

Investigation of Underrepresented Isomers: Much of the focus in indanamine research has been on the cis-1-amino-2-ol derivatives due to their role in prominent drugs. The synthesis and application of other diastereomers, such as the (1R,2R) configuration of 2-substituted-1-aminoindanes, represent a significant gap in the current literature.

Q & A

Q. What are the standard synthetic routes for (1R,2R)-2-methoxyindan-1-amine, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves stereoselective reduction of a ketone precursor or chiral resolution of racemic mixtures. For example:

  • Reduction of imines : Use sodium borohydride (NaBH4) with chiral auxiliaries or catalysts to achieve enantioselectivity. Temperature control (0–25°C) and solvent choice (e.g., methanol or THF) significantly impact yield and purity .
  • Asymmetric hydrogenation : Employ palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) under hydrogen pressure (1–5 atm) to reduce prochiral ketones. This method achieves >90% enantiomeric excess (ee) in optimized cases .
    Optimization Strategies :
  • Use NMR or chiral HPLC to monitor ee.
  • Adjust solvent polarity (e.g., switch from THF to ethanol) to enhance stereochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on methoxy (δ 3.2–3.5 ppm) and amine protons (δ 1.5–2.5 ppm). Coupling constants (e.g., J = 8–10 Hz for vicinal protons) confirm the (1R,2R) configuration .
    • ¹³C NMR : Identify carbons adjacent to the methoxy group (δ 55–60 ppm) and the indane backbone (δ 120–140 ppm for aromatic carbons) .
  • IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 177 for [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store samples at 40°C/75% relative humidity (ICH guidelines) for 4 weeks. Monitor degradation via HPLC.
    • Light sensitivity: Expose to UV (300–400 nm) and track changes in UV-Vis spectra .
  • Key Degradation Products :
    • Oxidation of the amine to nitro groups (detected via LC-MS).
    • Methoxy group hydrolysis to phenolic derivatives (observed via TLC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Assay Standardization :
    • Replicate studies using identical cell lines (e.g., HEK293 vs. SH-SY5Y) and control compounds.
    • Validate receptor binding assays with radiolabeled ligands (e.g., ³H-radioligands for serotonin receptors) .
  • Meta-Analysis :
    • Compare IC₅₀ values across studies, accounting for differences in buffer pH, temperature, and solvent (DMSO vs. saline) .

Q. How can computational modeling predict the enantioselective interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations :
    • Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT₁A receptors. Prioritize binding poses with hydrogen bonds between the methoxy group and Thr/Ala residues .
  • Molecular Dynamics (MD) :
    • Simulate 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD and free energy landscapes (MM-PBSA) .

Q. What experimental approaches validate the role of the methoxy group in modulating pharmacokinetic properties?

Methodological Answer:

  • Metabolic Studies :
    • Incubate with liver microsomes (human or rat) and quantify metabolites via LC-MS/MS. Track demethylation products .
  • Permeability Assays :
    • Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with analogs lacking the methoxy group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.